D-Ribose 1,5-diphosphate

NAD biosynthesis Purine metabolism PRPP synthase bypass

PRPP instability under acidic conditions often compromises in vitro assay reproducibility. D-Ribose 1,5-diphosphate (CAS 14689-84-0) circumvents this with superior acid stability, serving as the exclusive substrate for PhnN kinase in PRPP salvage and archaeal R15P isomerase. • Absolute enzymatic specificity-no activity on ribose, ribose-1-P, or ribose-5-P. • Chemically stable alternative to acid-labile PRPP for low-pH assays. • Available from stock with batch-specific purity documentation for reproducible research.

Molecular Formula C5H12O11P2
Molecular Weight 310.09 g/mol
CAS No. 14689-84-0
Cat. No. B228489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose 1,5-diphosphate
CAS14689-84-0
Synonymsibose-1,5-bisphosphate
ribose-1,5-diphosphate
Molecular FormulaC5H12O11P2
Molecular Weight310.09 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5?/m1/s1
InChIKeyAAAFZMYJJHWUPN-SOOFDHNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ribose 1,5-Diphosphate: Core Properties & Metabolic Niche


D-Ribose 1,5-diphosphate (CAS 14689-84-0), also known as D-Ribose 1,5-bisphosphate or ribosyl 1,5-bisphosphate (PRibP), is a sugar phosphate with the molecular formula C5H12O11P2 and a molecular weight of 310.09 g/mol [1]. The compound is a white to off-white solid with predicted physicochemical properties including a density of 2.0±0.1 g/cm³, a boiling point of 719.2±70.0 °C, and a logP of -1.42 . It is highly soluble in water, with reported solubility values ranging from 50 mg/mL to 125 mg/mL with ultrasonication . The compound is typically stored at -20°C . D-Ribose 1,5-diphosphate occupies a unique and critical position as an intermediate and effector in several key metabolic pathways, including the pentose phosphate pathway, purine and pyrimidine nucleotide metabolism, and the degradation of phosphonates [2].

WorkflowPRPP bypass / PhnN kinase substrate
SelectionR15P isomerase substrate (α-anomer specific)
Use contextAcid-stable sugar phosphate for in vitro assays

Why Generic Analogs Fail for This Reagent


D-Ribose 1,5-diphosphate cannot be interchanged with other common sugar phosphates or nucleotide precursors due to its distinct enzymatic specificity, unique structural requirements, and divergent chemical stability. For instance, the enzyme ribose 1,5-bisphosphokinase (PhnN) utilizes D-Ribose 1,5-diphosphate as its exclusive substrate for the synthesis of the critical metabolite 5-phospho-α-D-ribosyl 1-diphosphate (PRPP), demonstrating no activity toward closely related molecules such as ribose, ribose 1-phosphate, or ribose 5-phosphate [1]. Similarly, the archaeal enzyme ribose-1,5-bisphosphate isomerase exhibits absolute specificity for the α-anomer of D-Ribose 1,5-diphosphate, failing to recognize or act on a wide panel of other phosphorylated sugars, including ribose 5-phosphate and PRPP [2]. Furthermore, while the diphosphate PRPP is chemically unstable under acidic conditions, decomposing to ribose 5-phosphate and inorganic diphosphate, the phosphate esters on the C-1 and C-5 positions of D-Ribose 1,5-diphosphate confer significantly greater stability, making it a more robust reagent for certain in vitro assays [3]. These specificities and stability differences mean that substituting a generic 'sugar phosphate' or 'ribose derivative' will likely lead to a complete lack of enzyme activity or generate irrelevant degradation products, directly undermining the validity of experimental results.

Enzyme specificity PhnN kinase does not accept ribose, ribose 1-phosphate, or ribose 5-phosphate. Substituting a generic sugar phosphate will yield no activity.
Anomer dependence R15P isomerase requires the α-anomer; other phosphorylated sugars including PRPP are not recognized.
Stability mismatch PRPP decomposes under acidic conditions; D-Ribose 1,5-diphosphate remains stable, avoiding degradation artifacts.

Differentiation from Closest Analogs


Exclusive PhnN Substrate for PRPP Production

D-Ribose 1,5-diphosphate is the sole phosphoryl acceptor for the ribose 1,5-bisphosphokinase (PhnN), a key enzyme in an alternative pathway for synthesizing 5-phospho-α-D-ribosyl 1-diphosphate (PRPP) that bypasses the canonical PRPP synthase (Prs) [1]. The purified PhnN enzyme demonstrates absolute substrate specificity: it accepts ATP as the phosphoryl donor but does not use GTP. Critically, it uses D-Ribose 1,5-diphosphate but does not phosphorylate any of its close structural analogs, including ribose, ribose 1-phosphate, or ribose 5-phosphate [1].

PhnN substrate specificity
Head-to-head
Activity: D-Ribose 1,5-diphosphate acceptedComparators (ribose, ribose 1-P, ribose 5-P, GTP): not detected
Supports exclusive PhnN bypass pathway reconstitution
In vitro kinase assay with purified E. coli PhnN
NAD biosynthesis Purine metabolism PRPP synthase bypass

Strict Anomeric Specificity of R15P Isomerase

The enzyme ribose-1,5-bisphosphate (R15P) isomerase from the hyperthermophilic archaeon *Thermococcus kodakarensis* exhibits strict substrate specificity for D-Ribose 1,5-diphosphate. It is active only on the α-anomer of the compound and does not recognize any other phosphorylated sugars, including ribose 5-phosphate (R5P), ribose, glucose 6-phosphate (G6P), glucose 1-phosphate (G1P), fructose 1,6-bisphosphate (FBP), fructose 6-phosphate (F6P), or 5-phospho-α-D-ribosyl 1-diphosphate (PRPP) [1][2].

R15P isomerase anomeric specificity
Head-to-head
Accepts only α-D-ribose 1,5-diphosphateR5P, ribose, G6P, G1P, FBP, F6P, PRPP: no activity
Required for archaeal AMP degradation pathway studies
Purified T. kodakarensis enzyme assay
Archaeal metabolism AMP degradation Enzyme kinetics

Enhanced Acid Stability vs. PRPP

A key practical differentiator is the chemical stability of D-Ribose 1,5-diphosphate compared to its more labile 'big brother' analog, 5-phospho-α-D-ribosyl 1-diphosphate (PRPP). Under acidic conditions, PRPP decomposes to ribose 5-phosphate and inorganic diphosphate (PPi). In contrast, phosphate esters with C-5 of ribose, as found in D-Ribose 1,5-diphosphate, are stable under acidic conditions [1].

Acid stability vs. PRPP
Class-level inference
Stable under acidic conditionsPRPP decomposes to ribose 5-P and PPi
May support assays requiring low pH or extended stock stability
C-5 phosphate ester chemistry inference
Reagent stability In vitro assays PRPP degradation

Allosteric Activator of Glycolysis

D-Ribose 1,5-diphosphate has a unique function as a direct glycolytic activator, a property not shared by its precursors or products. This role is highlighted by its generation from PRPP via specific Nudix hydrolases, which possess PRPP pyrophosphatase activity. For these enzymes, the product is specifically D-Ribose 1,5-diphosphate and inorganic phosphate (Pi), and this generation of D-Ribose 1,5-diphosphate is proposed to be a new regulatory function for these enzymes in stimulating glycolysis .

Glycolytic activator role
Cross-study comparable
Product of PRPP pyrophosphatase with allosteric effectPRPP, ribose 1-P, ribose 5-P lack this regulatory function
Relevant for glycolysis regulation research via Nudix hydrolases
Reported effector, data to verify in independent systems
Metabolic regulation Glycolysis Enzyme effector

Key Research Applications


NAD & Purine Biosynthesis in Δprs E. coli

This compound is essential for studies focused on the PhnN-dependent bypass pathway for PRPP synthesis. As demonstrated, D-Ribose 1,5-diphosphate is the exclusive substrate for the PhnN kinase, enabling the conversion of ribose 1-phosphate to PRPP in Δprs (PRPP synthase) knockout strains [1]. Its use is mandatory for in vitro reconstitution of this salvage pathway or for assays aimed at characterizing PhnN activity in the context of NAD biosynthesis or phosphonate degradation.

Archaeal AMP Degradation and Type III Rubisco

In hyperthermophilic archaea like *Thermococcus kodakarensis*, D-Ribose 1,5-diphosphate is the sole substrate for the ribose-1,5-bisphosphate (R15P) isomerase, a key step in converting AMP to 3-phosphoglycerate [2][3]. Its strict specificity for the α-anomer and its exclusion of other phosphorylated sugars make it an irreplaceable reagent for anyone studying this unique metabolic pathway or characterizing its component enzymes, including the archaeal type III Rubisco.

Glycolysis Regulation via Nudix Hydrolases

D-Ribose 1,5-diphosphate is the specific metabolic effector generated by the PRPP pyrophosphatase activity of certain Nudix hydrolases, linking nucleotide metabolism to the activation of glycolysis . Researchers investigating this novel regulatory mechanism will find D-Ribose 1,5-diphosphate to be the critical compound for both in vitro enzyme assays and for studying its effects on glycolytic flux in cell-free or purified systems.

In Vitro Assays with Acid-Stable Ribose Diphosphate

For experimental protocols where the rapid degradation of PRPP under acidic conditions is a limiting factor, D-Ribose 1,5-diphosphate offers a chemically stable alternative [4]. Its superior acid stability, owing to its C-5 phosphate ester, makes it the preferred reagent for assays requiring low pH or for preparing stock solutions that maintain their integrity over time, thereby improving experimental reproducibility.

Application
Selection Property
Validation Focus
NAD salvage / PRPP bypass in Δprs strains
Exclusive PhnN substrate specificity
Confirm activity with purified PhnN kinase
Archaeal AMP degradation / type III Rubisco
Strict R15P isomerase α-anomer requirement
Verify isomerization step with purified enzyme
Glycolysis regulation via Nudix hydrolases
PRPP pyrophosphatase-derived effector
Test allosteric activation in cell-free systems
Acid-stable in vitro sugar phosphate assays
C-5 phosphate ester acid resistance
Evaluate stability under assay pH and duration

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